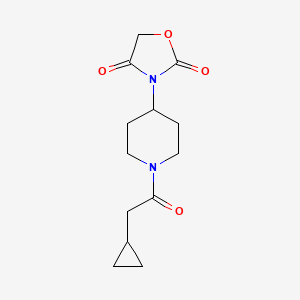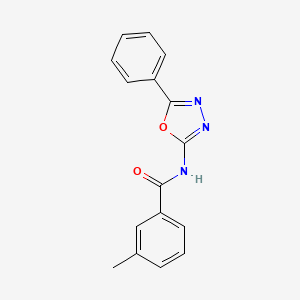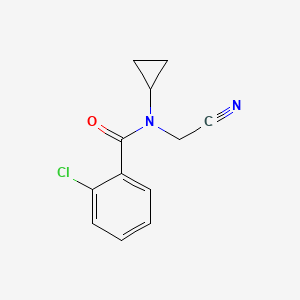
2-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide, also known as CCPB, is a chemical compound that has been widely used in scientific research due to its unique properties. CCPB is a synthetic compound that belongs to the benzamide family and has a molecular weight of 233.7 g/mol.
Wirkmechanismus
2-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide selectively binds to the active site of PTP1B, forming a covalent bond with the catalytic cysteine residue. This covalent modification leads to the irreversible inhibition of PTP1B activity, resulting in the activation of insulin signaling pathways and improved glucose uptake in cells. This compound has also been shown to inhibit the activity of other protein tyrosine phosphatases, such as SHP1 and SHP2, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. It also has anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for various diseases. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide has several advantages for lab experiments, including its high selectivity and potency for PTP1B inhibition, and its ability to irreversibly bind to the active site of PTP1B. However, this compound has some limitations, including its low solubility in water, which requires the use of organic solvents for its administration in cell culture and animal studies. This compound also has a short half-life in vivo, which limits its efficacy in long-term studies.
Zukünftige Richtungen
For 2-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide research include the development of more potent and selective inhibitors, clinical trials, and investigation of its effects on other diseases.
Synthesemethoden
The synthesis of 2-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide involves the reaction of 2-chlorobenzoyl chloride with cyclopropylamine, followed by the addition of cyanomethyl anion. The resulting compound is then purified using column chromatography to obtain pure this compound. This synthesis method has been optimized to yield high purity and yield of this compound, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide has been extensively used in scientific research due to its ability to selectively inhibit the activity of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
2-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-11-4-2-1-3-10(11)12(16)15(8-7-14)9-5-6-9/h1-4,9H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOXPXSUEGEJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(4-chlorophenyl)-5-(3-cyclopentylpropanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2442154.png)
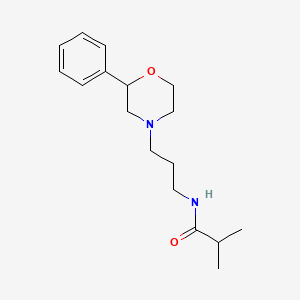
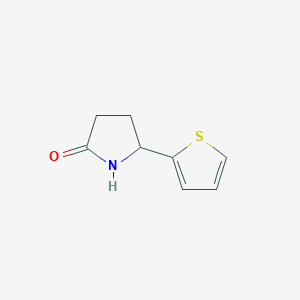
![1-[(4-methylbenzyl)oxy]-1H-imidazole-2-carbaldehyde](/img/structure/B2442160.png)

![1-[2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2442163.png)
![Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate](/img/structure/B2442164.png)
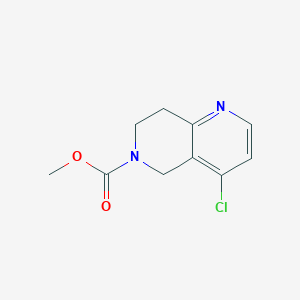
![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2442166.png)
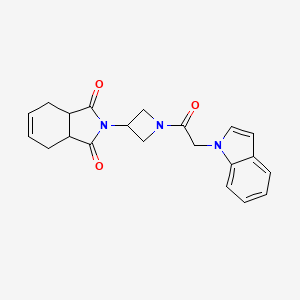
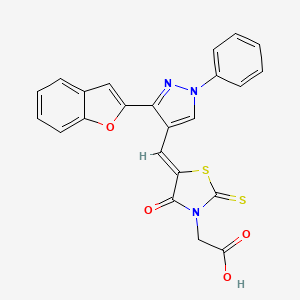
![N-(3,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2442170.png)
